(2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone
Description
“(2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone” is a methanone derivative featuring a 2-ethoxy-5-hydroxyphenyl aromatic ring linked to a pyrrolidin-1-yl group via a ketone bridge. Its molecular formula is C₁₃H₁₇NO₃ (molecular weight: 235.3 g/mol).
Properties
IUPAC Name |
(2-ethoxy-5-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-6-5-10(15)9-11(12)13(16)14-7-3-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAQJGRWHLKYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone typically involves the condensation of 2-ethoxy-5-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (2-ethoxy-5-oxo-phenyl)(pyrrolidin-1-yl)methanone.
Reduction: Formation of (2-ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone with structurally related methanone derivatives, focusing on substituents, molecular properties, and hypothesized functional differences:
Key Observations :
This may enhance solubility in polar solvents. Ethoxy vs.
Heterocyclic Influence: The pyrrolidin-1-yl group contributes to basicity (pKa ~11) and may interact with acidic residues in protein targets, unlike non-heterocyclic backbones (e.g., phenylethanone in ).
Molecular Weight and Reactivity: The target compound’s lower molecular weight (235.3 g/mol) compared to iodinated analogs (e.g., 316.1 g/mol in ) suggests better bioavailability. Iodo- or amino-substituted analogs may exhibit distinct reactivity profiles (e.g., participation in Suzuki coupling or Schiff base formation) .
Research Implications and Limitations
For example:
- Solubility and Stability : Hydroxyl groups may render the compound prone to oxidation, unlike methoxy-protected analogs .
- Biological Activity: Pyrrolidine-containing methanones often show affinity for neurological targets (e.g., monoamine oxidases), but this remains untested for the target compound .
Biological Activity
(2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features an ethoxy group and a hydroxyphenyl moiety linked to a pyrrolidine ring, which may contribute to its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells.
- Antiviral Properties : The compound has shown potential as an antiviral agent in some assays.
The anticancer effects of this compound are hypothesized to involve several mechanisms:
- Inhibition of Cell Proliferation : Studies have indicated that the compound may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways through caspase activation.
Inhibition of Viral Proteases
Research has explored the antiviral potential of compounds similar to this compound against viral proteases. For instance, compounds with similar functional groups have demonstrated inhibition of Zika virus protease with IC50 values in the low micromolar range . This suggests that this compound may also exhibit antiviral properties through similar mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenolic ring and modifications to the pyrrolidine structure can significantly influence potency and selectivity against specific targets.
| Compound Variant | Biological Activity | IC50 Value |
|---|---|---|
| Original Compound | Anticancer | TBD |
| Ethoxy Substituted | Antiviral | TBD |
| Hydroxy Substituted | Anticancer | TBD |
Note: TBD = To Be Determined based on future studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
